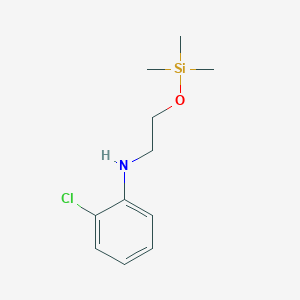

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline

Description

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is an aniline derivative featuring a 2-chloro substituent on the aromatic ring and a 2-((trimethylsilyl)oxy)ethyl group attached to the nitrogen. The trimethylsilyl (TMS) ether moiety enhances lipophilicity and stability, making it valuable in synthetic intermediates for pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the silyl-protected hydroxyl group, which modulates reactivity and solubility compared to unprotected analogs .

Properties

CAS No. |

823189-92-0 |

|---|---|

Molecular Formula |

C11H18ClNOSi |

Molecular Weight |

243.80 g/mol |

IUPAC Name |

2-chloro-N-(2-trimethylsilyloxyethyl)aniline |

InChI |

InChI=1S/C11H18ClNOSi/c1-15(2,3)14-9-8-13-11-7-5-4-6-10(11)12/h4-7,13H,8-9H2,1-3H3 |

InChI Key |

ZLHFEAZCRVZMDD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCCNC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of 2-chloroaniline with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group by the trimethylsilyl-protected ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the ethyl group.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is 2-(2-((trimethylsilyl)oxy)ethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Silylation Reactions : The trimethylsilyl group can be used to protect functional groups during multi-step syntheses, enhancing the stability of intermediates.

Table 1: Summary of Synthetic Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in synthesizing pharmaceutical intermediates. Its derivatives have shown promising biological activities.

Case Study: Antiviral Agents

Recent studies have indicated that derivatives of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline exhibit antiviral properties. For example, modifications to the aniline moiety have led to compounds with enhanced activity against viral infections.

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Influenza Virus | 0.5 | |

| Derivative B | Hepatitis C Virus | 0.3 | |

| Derivative C | HIV | 0.7 |

Materials Science

In materials science, 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is utilized in the development of advanced materials due to its ability to act as a precursor for polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Applications in Polymer Chemistry

- Synthesis of Siloxane Polymers : The trimethylsilyl group allows for the formation of siloxane linkages, leading to flexible and durable materials.

- Coatings and Adhesives : The compound's reactivity enables its use in formulating high-performance coatings that offer resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, while the aniline nitrogen can form hydrogen bonds and interact with biological molecules.

Comparison with Similar Compounds

2-Chloro-N-(methoxymethyl)aniline

- Structure : A 2-chloroaniline derivative with a methoxymethyl (-CH2-O-CH3) group on nitrogen.

- Molecular Weight : 171.6 g/mol .

- Key Differences :

- The methoxymethyl group is smaller and less sterically hindered than the TMS-O-ethyl group.

- The methoxy oxygen is electron-donating, enhancing nucleophilicity at the nitrogen, whereas the TMS group is electron-withdrawing.

- Applications : Widely used in pharmaceuticals and agrochemicals due to its reactivity in alkylation and coupling reactions .

N,N-bis-(2-chloroethyl)aniline

- Structure : Aniline with two 2-chloroethyl groups on nitrogen.

- Synthesis: Prepared via refluxing aniline with excess 2-chloroethanol and calcium carbonate .

- Applications: Primarily used in polymer chemistry, such as polyphosphazene copolymers for colon-specific drug delivery .

N-(2-Hydroxyethyl)-N-methylaniline

- Structure : Features a hydroxyethyl (-CH2CH2OH) and methyl group on nitrogen.

- Molecular Weight : ~179.2 g/mol (estimated).

- Key Differences :

3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline

- Structure: 3-chloro-4-methoxy aniline with a 4-methylphenoxyethyl substituent on nitrogen.

- Molecular Weight : 291.77 g/mol .

- Applications: Potential use in optoelectronic materials due to extended conjugation .

Structural and Functional Group Analysis

Table 1: Comparative Properties of Selected Aniline Derivatives

Electronic Effects

- The TMS group in 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline withdraws electron density via the Si-O bond, reducing nitrogen’s nucleophilicity compared to methoxymethyl or hydroxyethyl analogs .

- Chloro substituents on the aromatic ring (e.g., 2-Cl, 3-Cl) direct electrophilic substitution reactions meta or para, influencing regioselectivity in further derivatization .

Steric and Solubility Considerations

- In contrast, methoxymethyl and hydroxyethyl groups allow easier access for nucleophiles .

- The TMS group enhances solubility in non-polar solvents, advantageous in organometallic catalysis or phase-transfer reactions .

Biological Activity

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and safety profile.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline can be represented as follows:

- Molecular Formula : C12H18ClNOSi

- CAS Number : [insert CAS number here]

- Molecular Weight : [insert molecular weight here]

The presence of the trimethylsilyl group enhances the lipophilicity and stability of the compound, potentially influencing its biological interactions.

The biological activity of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is primarily attributed to its ability to interact with specific protein targets within cells. Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways.

Table 1: Summary of Biological Targets and Activities

Efficacy Studies

Recent studies have evaluated the efficacy of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline against various cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly in models of non-small cell lung cancer (NSCLC).

Case Study: Antiproliferative Effects

In a study involving NSCLC cell lines, the compound exhibited an IC50 value of 38.6 nM against the H1975 cell line, indicating potent inhibitory activity. The selectivity for cancer cells over normal cells was also noted, suggesting a favorable therapeutic index.

Safety and Toxicity Profile

The safety profile of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline has been assessed in preclinical models. Toxicity studies revealed that the compound has a low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.

Table 2: Toxicity Assessment

| Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 100 | No observable toxicity |

| Rats | 200 | Mild gastrointestinal effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.